Cas no 914348-66-6 (2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde)

2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde is a versatile heterocyclic compound featuring a thiazole core functionalized with an acetylpiperazine moiety and a formyl group at the 5-position. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of both electron-withdrawing (chloro) and electron-donating (acetylpiperazine) substituents enhances its reactivity in nucleophilic and electrophilic transformations. The aldehyde group offers further derivatization potential, enabling applications in medicinal chemistry and material science. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined structure facilitates precise modifications for targeted research applications.
2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde structure
914348-66-6 structure
Product Name:2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde
CAS No:914348-66-6
MF:C10H12ClN3O2S
MW:273.739179611206
CID:890162
PubChem ID:45036816
Update Time:2025-05-23

2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde
    • 2-(4-acetyl-1-piperazinyl)-4-chloro-5-Thiazolecarboxaldehyde
    • 2-(4-acetylpiperazin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde
    • 4-CHLORO-2-(1-ACETYL-4-PIPERAZINYL)-5-THIAZOLECARBOXALDEHYDE
    • SCHEMBL15330650
    • DTXSID90661669
    • A843919
    • 914348-66-6
    • AKOS005213515
    • FT-0744162
    • DB-001822
    • Inchi: 1S/C10H12ClN3O2S/c1-7(16)13-2-4-14(5-3-13)10-12-9(11)8(6-15)17-10/h6H,2-5H2,1H3
    • InChI Key: JETYSIKVRXKUMT-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)SC(=N1)N1CCN(C(C)=O)CC1

Computed Properties

  • Exact Mass: 273.03400
  • Monoisotopic Mass: 273.0338755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 81.8Ų

Experimental Properties

  • PSA: 81.75000
  • LogP: 1.28040

2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde Pricemore >>

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2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:914348-66-6)2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde
Order Number:A843919
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:01
Price ($):306.0
Email:sales@amadischem.com

Additional information on 2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde

Comprehensive Overview of 2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde (CAS No. 914348-66-6)

The compound 2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde (CAS No. 914348-66-6) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the thiazole ring, acetylpiperazine moiety, and chloro substitution, make it a versatile intermediate for synthesizing bioactive compounds. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting enzymes and receptors associated with inflammatory and metabolic disorders.

One of the most searched questions related to this compound is: "What are the applications of 2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde in medicinal chemistry?" The answer lies in its role as a precursor for designing kinase inhibitors and antimicrobial agents. The carbaldehyde group offers a reactive site for further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This aligns with the growing trend of fragment-based drug design, a hot topic in AI-driven drug discovery platforms.

Another frequently asked question is: "How does the chloro-thiazole core influence the compound's reactivity?" The 4-chlorothiazole moiety enhances electrophilic character, facilitating nucleophilic aromatic substitutions (SNAr). This property is exploited in cross-coupling reactions, a key area in modern synthetic chemistry. The compound’s stability under ambient conditions also makes it suitable for green chemistry applications, addressing sustainability concerns in industrial processes.

From an SEO perspective, terms like "thiazole derivatives synthesis" and "acetylpiperazine building blocks" rank highly in academic and industrial searches. The compound’s CAS No. 914348-66-6 is often used as a unique identifier in patent literature, reflecting its commercial relevance. Recent publications highlight its utility in developing anticancer scaffolds, tying into the global focus on oncology research.

Analytical characterization of 2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde typically involves NMR, HPLC, and mass spectrometry. Purity thresholds (>98%) are critical for reproducibility in biological assays, a detail emphasized in Good Laboratory Practice (GLP) guidelines. The compound’s solubility profile (DMSO > aqueous buffers) is another common query, as it dictates formulation strategies in preclinical studies.

Innovations in continuous flow chemistry have streamlined the production of such heterocyclic aldehydes, reducing waste and improving yields. This resonates with the pharmaceutical industry’s shift toward process intensification. Furthermore, computational studies (e.g., molecular docking) predict strong binding affinity of derivatives toward protein targets, validating empirical data.

In summary, 2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde exemplifies the intersection of synthetic utility and therapeutic potential. Its multifaceted chemistry continues to inspire solutions for unmet medical needs while adhering to sustainable practices—a dual imperative in contemporary science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:914348-66-6)2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde
A843919
Purity:99%
Quantity:1g
Price ($):306.0
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